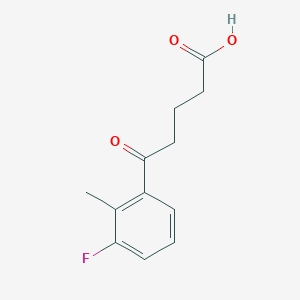

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

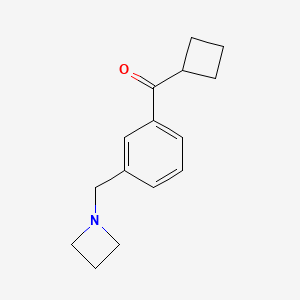

The compound “5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid” would likely be an organic compound consisting of a valeric acid backbone with a 3-fluoro-2-methylphenyl group attached at the 5-position.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-fluoro-2-methylphenyl group with a precursor to 5-oxovaleric acid. The exact method would depend on the available starting materials and the desired conditions for the reaction.Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques would provide information on the bonding and arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, gas chromatography (GC) for boiling point determination, and solubility tests in various solvents.Scientific Research Applications

Metabolic Significance in Brown and Beige Adipose Tissue

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid has been identified as a metabolite associated with the metabolic activities of brown and beige adipose tissues. These tissues, as distinct endocrine organs, are functionally linked to skeletal muscle and adipose tissue metabolism, as well as systemic energy expenditure. Metabolites like 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid are synthesized in browning adipocytes and secreted, influencing the phenotype of white adipocytes and the mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo. This metabolite plays a role in reducing adiposity, enhancing energy expenditure, and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).

Role in Synthesis Processes

Photodynamic Therapy Potential

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid may have implications in photodynamic therapy (PDT), specifically in the treatment of nasopharyngeal carcinoma. It induces protoporphyrin IX when used with 5-aminolevulinic acid, enhancing the efficacy of PDT. Its application shows promise in reducing cell viability in cancer cells, primarily through apoptosis (Betz et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Material safety data sheets (MSDS) would provide information on hazards, handling, storage, and disposal.

Future Directions

Future research on this compound might involve studying its potential applications, such as its use in the synthesis of other compounds, its potential biological activity, or its physical properties.

Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to refer to specific studies or conduct experimental research.

properties

IUPAC Name |

5-(3-fluoro-2-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHESMXJVZMIJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

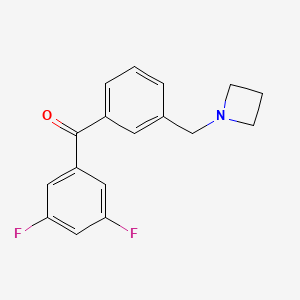

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

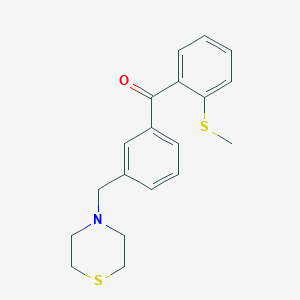

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)

![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)

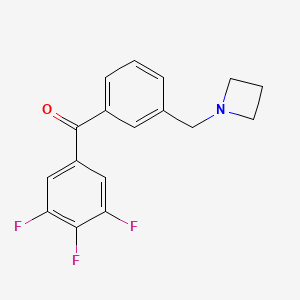

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)